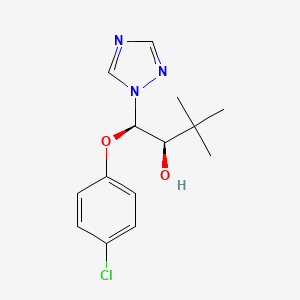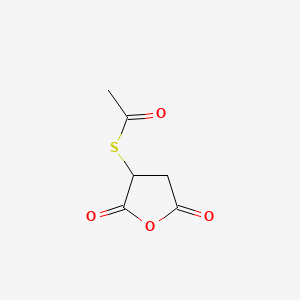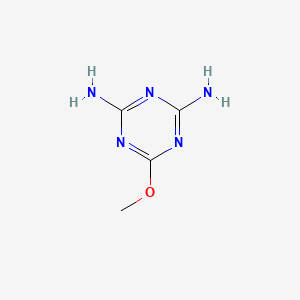
6-メトキシ-1,3,5-トリアジン-2,4-ジアミン
概要
説明
2,4-Diamino-6-methoxy-1,3,5-triazine is a heterocyclic compound with the molecular formula C4H7N5O. It is a derivative of triazine, a class of nitrogen-containing compounds known for their diverse applications in various fields, including agriculture, medicine, and materials science . This compound is characterized by its white to almost white powder or crystalline appearance .
科学的研究の応用
2,4-Diamino-6-methoxy-1,3,5-triazine has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-methoxy-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with methoxyamine and ammonia. The reaction is carried out in a solvent such as dioxane or dichloroethane, often under reflux conditions to ensure complete substitution . The reaction can be represented as follows:
Cyanuric chloride+Methoxyamine+Ammonia→2,4-Diamino-6-methoxy-1,3,5-triazine
Industrial Production Methods: In industrial settings, the production of 2,4-Diamino-6-methoxy-1,3,5-triazine may involve continuous flow processes to enhance yield and efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity .
化学反応の分析
Types of Reactions: 2,4-Diamino-6-methoxy-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium carbonate) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products: The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring .
作用機序
The mechanism of action of 2,4-Diamino-6-methoxy-1,3,5-triazine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
2,4-Diamino-6-methoxy-1,3,5-triazine can be compared with other similar compounds, such as:
2,4-Diamino-6-methyl-1,3,5-triazine (Acetoguanamine): This compound is used in the production of melamine resins and has similar chemical properties.
2,4-Dimethoxy-6-chloro-1,3,5-triazine: Known for its use as a peptide coupling agent, it differs in its reactivity and applications.
Hexamethylmelamine (Altretamine): An anticancer drug with a different substitution pattern on the triazine ring, highlighting the diversity of triazine derivatives.
特性
IUPAC Name |
6-methoxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-10-4-8-2(5)7-3(6)9-4/h1H3,(H4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMFICQRQHBOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182524 | |
| Record name | s-Triazine, 4,6-diamino-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2827-45-4 | |
| Record name | 2,4-Diamino-6-methoxy-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxyguanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2827-45-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-Triazine, 4,6-diamino-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diamino-6-methoxy-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYGUANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WWI848YA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental concern regarding 6-Methoxy-1,3,5-triazine-2,4-diamine?
A1: 6-Methoxy-1,3,5-triazine-2,4-diamine is a metabolite of terbumeton, a herbicide widely used in agriculture. Its extensive use has led to the contamination of surface and groundwater []. Understanding the behavior of terbumeton and its metabolites, including 6-Methoxy-1,3,5-triazine-2,4-diamine, in the environment is crucial for protecting water resources.
Q2: How does 6-Methoxy-1,3,5-triazine-2,4-diamine behave in soil?
A2: Research has shown that 6-Methoxy-1,3,5-triazine-2,4-diamine, along with other terbumeton metabolites, exhibits lower adsorption to soil compared to the parent compound, terbumeton []. This suggests that these metabolites may be more mobile in the environment and pose a greater risk of leaching into water resources. Factors like the presence of copper ions in the soil can further influence the adsorption of terbumeton and its metabolites [].
Q3: Can agricultural byproducts be used to remove 6-Methoxy-1,3,5-triazine-2,4-diamine from contaminated water?
A3: Yes, research suggests promising results using lignocellulosic substrates (LS), a byproduct of agroindustry, as a low-cost adsorbent for removing pesticides like terbumeton and its metabolites from wastewater []. Experiments demonstrated the effectiveness of LS in removing 6-Methoxy-1,3,5-triazine-2,4-diamine (referred to as desethyl terbumeton in the study) from water, highlighting its potential for cost-effective and environmentally friendly wastewater treatment [].
Q4: How does the presence of other pollutants affect the removal of 6-Methoxy-1,3,5-triazine-2,4-diamine by LS?
A4: Studies indicate that the presence of common pollutants like copper(II) and surfactants has minimal impact on the adsorption of 6-Methoxy-1,3,5-triazine-2,4-diamine by LS []. This suggests that LS can effectively remove these pesticides even in the presence of other contaminants, making it a promising solution for real-world wastewater treatment applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


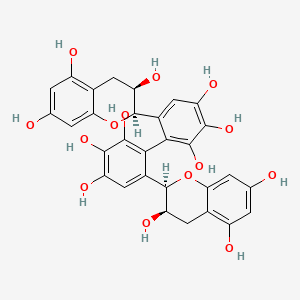
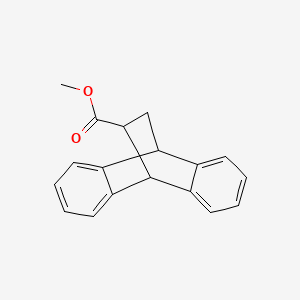


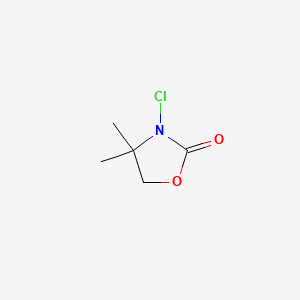
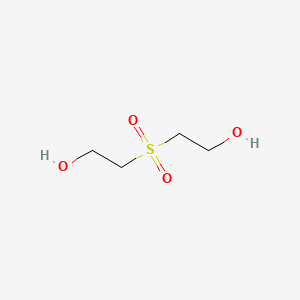
![2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B1207227.png)
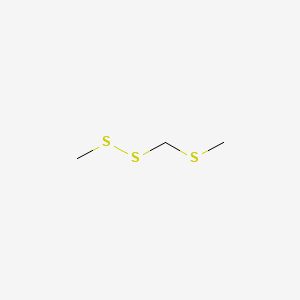

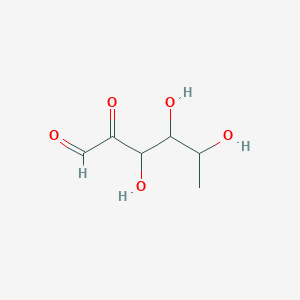
![2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid](/img/structure/B1207231.png)
